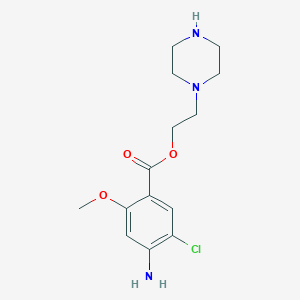
2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate typically involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 2-piperazin-1-ylethanol under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It is employed in the synthesis of various chemical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate
- 2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological and chemical properties. Its piperazine moiety and substituted benzoate group contribute to its versatility in various applications.
Properties
CAS No. |
307973-17-7 |
|---|---|
Molecular Formula |
C14H20ClN3O3 |
Molecular Weight |
313.78 g/mol |
IUPAC Name |
2-piperazin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C14H20ClN3O3/c1-20-13-9-12(16)11(15)8-10(13)14(19)21-7-6-18-4-2-17-3-5-18/h8-9,17H,2-7,16H2,1H3 |
InChI Key |
STXPSWHCNHJFSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OCCN2CCNCC2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


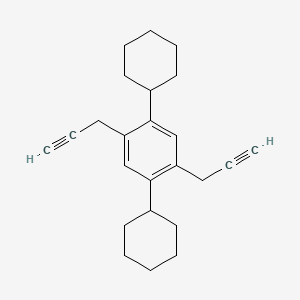
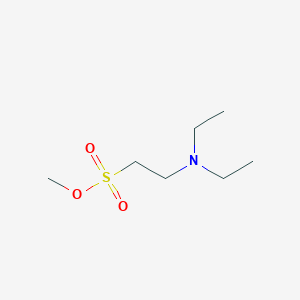
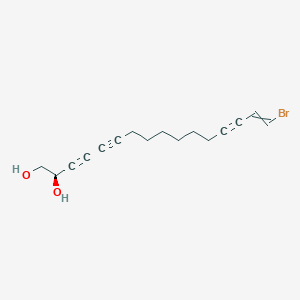
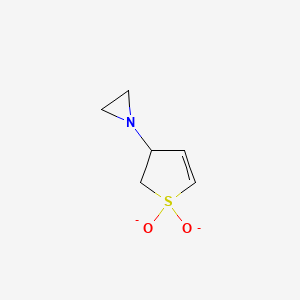
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
![12-{[7-Hydroxy-3-(2-hydroxyethyl)heptyl]oxy}dodecane-3,8-dione](/img/structure/B12577009.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
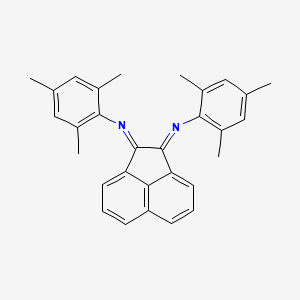

![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
